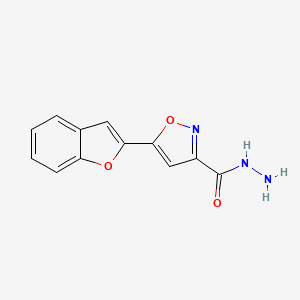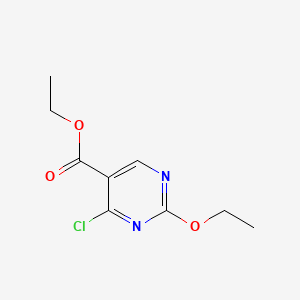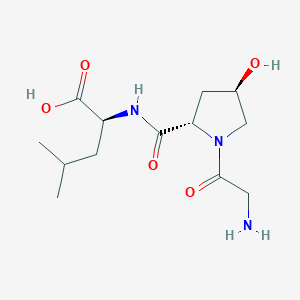![molecular formula C8H13N5O2 B12909158 tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate CAS No. 887407-15-0](/img/structure/B12909158.png)
tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate: is a chemical compound known for its applications in click chemistry, particularly in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is recognized for its water solubility and biocompatibility, making it a valuable ligand in various chemical biology experiments .
Métodos De Preparación
The synthesis of tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with amino(1H-1,2,4-triazol-1-yl)methylidene under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained . Industrial production methods often involve scaling up this synthesis process while maintaining the purity and yield of the compound .
Análisis De Reacciones Químicas
tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Click Chemistry: It is prominently used in CuAAC reactions, where it acts as a ligand to accelerate reaction rates and suppress cell cytotoxicity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts specific to the type of reaction being performed. The major products formed depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in click chemistry reactions, facilitating the synthesis of complex molecules.
Biology: Its biocompatibility makes it suitable for bioconjugation experiments, where it helps in labeling biomolecules.
Medicine: It is used in the development of drug delivery systems and imaging agents due to its ability to form stable complexes with various biomolecules.
Industry: It finds applications in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate involves its role as a ligand in CuAAC reactions. It coordinates with copper (I) ions, facilitating the cycloaddition of azides and alkynes to form triazoles. This reaction is highly efficient and selective, making it a valuable tool in chemical synthesis .
Comparación Con Compuestos Similares
tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate can be compared with other similar compounds such as:
The uniqueness of tert-Butyl [amino(1H-1,2,4-triazol-1-yl)methylidene]carbamate lies in its balance of water solubility, biocompatibility, and catalytic efficiency, making it a preferred choice in various applications .
Propiedades
Número CAS |
887407-15-0 |
|---|---|
Fórmula molecular |
C8H13N5O2 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate |
InChI |
InChI=1S/C8H13N5O2/c1-8(2,3)15-7(14)12-6(9)13-5-10-4-11-13/h4-5H,1-3H3,(H2,9,12,14) |
Clave InChI |
SKSIGJGFRUKGOA-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/N=C(\N)/N1C=NC=N1 |
SMILES canónico |
CC(C)(C)OC(=O)N=C(N)N1C=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol](/img/structure/B12909076.png)

![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12909088.png)




![[1,3]Dioxolo[4,5-f][2,1]benzoxazole](/img/structure/B12909133.png)



![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12909147.png)

![2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid](/img/structure/B12909169.png)
